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For Researchers, Scientists, and Drug Development Professionals

Introduction
CHM-FUBIATA, with the formal name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-

indole-3-acetamide, is a synthetic cannabinoid.[1] This technical guide provides an in-depth

overview of its structural analogs, focusing on their pharmacological properties, metabolic

pathways, and the experimental methodologies used for their characterization. Due to the

limited publicly available data on CHM-FUBIATA itself, this guide will heavily leverage

information from its close structural analogs, primarily ADB-FUBIATA and CH-PIATA, to provide

a comprehensive understanding of this class of compounds.

Chemical Structures and Properties
The core structure of these analogs consists of an indole ring, an acetamide linker, and various

substituent groups that significantly influence their pharmacological activity.
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Compound Chemical Name Molecular Formula
Molecular Weight (
g/mol )

CHM-FUBIATA

N-

(cyclohexylmethyl)-1-

[(4-

fluorophenyl)methyl]-1

H-indole-3-acetamide

C24H27FN2O 378.5

ADB-FUBIATA

N-[(1S)-1-

(aminocarbonyl)-2,2-

dimethylpropyl]-1-[(4-

fluorophenyl)methyl]-1

H-indole-3-acetamide

C23H26FN3O2 395.5

CH-PIATA

N-cyclohexyl-2-(1-

pentylindol-3-

yl)acetamide

C23H34N2O 354.5

Pharmacological Activity
The primary mechanism of action for synthetic cannabinoids is through the activation of

cannabinoid receptors CB1 and CB2. The potency and efficacy of these compounds are critical

determinants of their physiological effects.

Cannabinoid Receptor Activation
Data on the direct cannabinoid receptor binding affinity (Ki) for CHM-FUBIATA is not readily

available in the scientific literature. However, the activity of its analogs has been characterized

using β-arrestin2 recruitment assays, which measure the functional consequence of receptor

activation.
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Compound Receptor Potency (EC50) Efficacy (Emax)

ADB-FUBIATA CB1 635 nM
141% (relative to

CP55,940)[2][3]

CB2 Almost inactive[2][4] -

CH-PIATA CB1 & CB2
Weak activity with

signs of antagonism
-

ADB-FUBICA (a

related carboxamide

analog)

CB1 2.6 nM -

CB2 3.0 nM -

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that

induces a biological response halfway between the baseline and the maximum. A lower EC50

value indicates a higher potency.

Emax (maximum effect) represents the maximum response achievable by a drug.

The data indicates that ADB-FUBIATA is a potent and full agonist at the CB1 receptor, with

significantly lower activity at the CB2 receptor. In contrast, CH-PIATA exhibits weak activity at

both receptors. The high potency of the related compound ADB-FUBICA at both CB1 and CB2

receptors highlights how small structural modifications can dramatically alter pharmacological

profiles.

Signaling Pathways
The activation of the CB1 receptor by synthetic cannabinoids initiates a cascade of intracellular

signaling events. This process is primarily mediated through the coupling of the receptor to Gi/o

proteins.
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CB1 Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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